Win 64338 hydrochloride ([[4-[[2-[[bis(cyclohexylamino)methylene]amino]-3-(2-naphthalenyl)-1-oxopropyl]amino]phenyl]methyl]tributylphosphonium chloride monohydrochloride) is a synthetic, non-peptide antagonist of the bradykinin B2 receptor (B2R). [ [] ] Bradykinin is a peptide hormone involved in a variety of physiological and pathological processes, including inflammation, pain, and blood pressure regulation. [ [] ] Win 64338 hydrochloride is a valuable tool for investigating the role of B2R in these processes. [ [, , ] ]
WIN 64338 hydrochloride is a potent, selective, nonpeptide competitive antagonist of the bradykinin B2 receptor. This compound plays a significant role in pharmacological research due to its ability to inhibit the actions of bradykinin, a peptide that modulates various physiological processes, including vasodilation and inflammation. The bradykinin B2 receptor is a G protein-coupled receptor involved in cardiovascular regulation, making WIN 64338 hydrochloride a valuable tool for studying cardiovascular pharmacology and related therapeutic applications .
WIN 64338 hydrochloride is classified as a nonpeptide antagonist specifically targeting the bradykinin B2 receptor. It has been identified as one of the first potent nonpeptide antagonists for this receptor, offering a significant advancement over peptide-based inhibitors that may have limitations in terms of stability and bioavailability . The compound is commercially available from various suppliers and is often used in research settings to explore its effects on bradykinin-mediated pathways.
The synthesis of WIN 64338 hydrochloride involves several key steps that produce intermediates with the necessary functional groups for the final product. While specific proprietary methods are often employed by manufacturers, general synthetic pathways typically include:
The molecular structure of WIN 64338 hydrochloride can be described by its chemical formula and specific structural features:
The structural data can be visualized through molecular modeling techniques, which provide insights into its binding conformation within the receptor's active site. This information is essential for understanding how modifications to the structure might enhance or reduce biological activity .
WIN 64338 hydrochloride undergoes various chemical reactions during its synthesis. Key reactions include:
The technical aspects of these reactions involve careful control of reaction conditions such as temperature, solvent choice, and catalyst presence to optimize yield and purity .
WIN 64338 hydrochloride functions as a competitive antagonist at the bradykinin B2 receptor. Its mechanism of action involves:
Studies have demonstrated that WIN 64338 exhibits high selectivity for the bradykinin B2 receptor compared to other receptors, making it an effective tool for dissecting bradykinin-related signaling pathways in various biological contexts .
Relevant analyses such as infrared spectroscopy and nuclear magnetic resonance spectroscopy are commonly employed to confirm the identity and purity of WIN 64338 hydrochloride .
WIN 64338 hydrochloride has several scientific uses, particularly in pharmacological research:
B2R (encoded by BDKRB2 on chromosome 14q32) is a Class A GPCR with seven transmembrane domains, an extracellular N-terminus with glycosylation sites (Asn³⁰, Asn³⁹, Asn²⁰⁷), and an intracellular C-terminus harboring phosphorylation sites (Ser³⁶⁶, Thr³⁶⁹) for regulatory protein binding [1] [5]. Cryo-EM studies reveal that agonist binding (e.g., bradykinin) induces a conformational shift:
Table 1: Key Signaling Pathways Activated by B2 Receptor Agonists
Pathway | Effector Molecules | Biological Outcomes |
---|---|---|
Gq/PLC | PLCβ, IP3, DAG, Ca²⁺ | Vasodilation, increased vascular permeability |
Gi/o | ↓ cAMP, PI3K/Akt | Cell survival, anti-apoptotic effects |
G12/13 | Rho GTPases | Cytoskeletal reorganization, cell migration |
β-arrestin | ERK1/2 phosphorylation | Cell proliferation, inflammatory gene expression |
B2R also forms heterodimers with receptors like AT1R (angiotensin II type 1) and APJ (apelin receptor), which modulate ligand affinity, trafficking, and signaling. For instance, AT1R-B2R dimers potentiate calcium signaling in preeclampsia and inhibit β-arrestin-mediated B2R internalization [1].
The quest for B2R antagonists began in the 1970s, but pivotal advances arrived in 1984 when Vavrek and Stewart pioneered peptide antagonists by substituting Pro⁷ in bradykinin with D-aromatic amino acids [2] [9]. This yielded molecules like NPC 349 (D-Phe⁷-BK), which competitively blocked BK-induced smooth muscle contraction but exhibited:
Optimization efforts focused on:
The 1990s marked a paradigm shift with the discovery of Win 64338 hydrochloride, the first potent non-peptide B2R antagonist. Developed by Sterling Winthrop, its structure features:
Table 2: Evolution of Key Bradykinin B2 Receptor Antagonists
Compound | Type | Key Structural Features | Affinity (IC₅₀/Ki) |
---|---|---|---|
NPC 349 (D-Phe⁷-BK) | Peptide | D-Phe substitution at position 7 | ~100 nM |
Hoe 140 (Icatibant) | Peptidomimetic | D-Arg-Hyp³-Thi⁵-D-Tic⁷-Oic⁸ backbone | 0.4–1.0 nM |
Win 64338 HCl | Non-peptide | (S)-Benzyl tributyl phosphonium, naphthalene | 34 nM (guinea pig) |
FR 173657 | Non-peptide | Quinoline carboxamide derivative | 0.9 nM |
Win 64338 exhibited:
Despite its groundbreaking status, Win 64338 had limitations:
Subsequent non-peptide antagonists (e.g., FR 173657, LF 16-0687) improved potency and pharmacokinetics, but Win 64338 remains a cornerstone for validating B2R's role in preclinical models of inflammation, pain, and cancer [9].
Table 3: Win 64338 Hydrochloride: Chemical and Pharmacological Profile
Property | Value |
---|---|
Chemical Name | (S)-4-[2-[Bis(cyclohexylamino)methyleneamino]-3-(2-naphthalenyl)-1-oxopropylamino]benzyl tributyl phosphonium chloride hydrochloride |
Molecular Weight | 783.95 g/mol |
Formula | C₄₅H₆₈ClN₄OP·HCl |
CAS Number | 163727-74-0 |
Solubility | 75 mM in DMSO |
Target | Bradykinin B2 Receptor (Competitive Antagonist) |
Binding Affinity (Guinea Pig Trachea) | Ki ~34 nM (vs. [³H]-bradykinin) |
Functional Activity | Inhibits BK-induced smooth muscle contraction |
Win 64338 hydrochloride exemplifies the transition from peptide-based pharmacophores to synthetically tractable molecules, enabling precise interrogation of B2R biology. Though superseded by later antagonists, its development accelerated the discovery of icatibant (approved for HAE) and novel agents for inflammatory disorders [1] [9].
"Non-peptide antagonists like Win 64338 opened new frontiers by proving that high-affinity B2R blockade could be achieved without peptide backbones—a prerequisite for druggability." [9]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7